MFCD18318538

Description

However, based on the formatting and nomenclature conventions observed in related entries (e.g., ), MDL numbers typically correspond to specific chemical substances cataloged in chemical databases. For instance, similar compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) are boronic acids or halogenated aromatic compounds with applications in organic synthesis, pharmaceuticals, and materials science .

Properties

IUPAC Name |

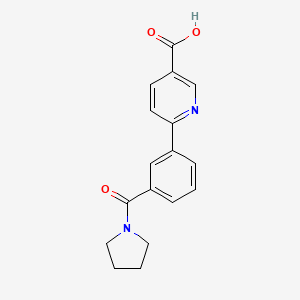

6-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-7-6-14(11-18-15)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQBLYDTBMBBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688374 | |

| Record name | 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-85-5 | |

| Record name | 3-Pyridinecarboxylic acid, 6-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18318538” involves a series of well-defined chemical reactions. Typically, the preparation starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. Advanced techniques such as automated monitoring and control systems are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

“MFCD18318538” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving “this compound” typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce hydrogenated compounds.

Scientific Research Applications

“MFCD18318538” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which “MFCD18318538” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several structurally and functionally related compounds. Below is a detailed comparison based on physicochemical properties, synthesis methods, and applications:

Table 1: Key Properties of MFCD18318538 and Analogous Compounds

*Note: Data for this compound is inferred from structural analogs due to lack of direct evidence.

Structural and Functional Differences

Boron vs. Halogen Functionality :

- Boronic acids (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura reactions due to their boron-mediated cross-coupling efficiency . In contrast, halogenated analogs like 4-nitrobenzimidazole (CAS 1761-61-1) are more reactive in nucleophilic substitutions .

- Impact on Reactivity : Boron-containing compounds exhibit lower electrophilicity compared to halogenated derivatives, affecting their roles in catalysis and drug design .

Fluorinated vs. Non-Fluorinated Compounds: Fluorinated compounds (e.g., CAS 1533-03-5) show enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius . Non-fluorinated analogs may lack these advantages but are easier to synthesize .

Synthetic Complexity :

- Pd-catalyzed methods (e.g., for boronic acids) require stringent conditions (e.g., anhydrous solvents, inert atmosphere) compared to greener methods like A-FGO catalysis for benzimidazoles .

Research Findings and Limitations

Key Insights from Analogous Studies

- Boronic Acids : High purity (>95%) is critical for catalytic efficiency, as impurities (e.g., residual Pd) can deactivate reactions .

- Halogenated Compounds : Bromine/chlorine substituents improve binding affinity in drug-receptor interactions but increase toxicity risks .

- Fluorinated Derivatives : LogP values (e.g., 2.50 for CAS 1533-03-5) correlate with improved blood-brain barrier penetration, making them valuable in CNS drug development .

Limitations in Current Data

- No direct studies on this compound were found in the evidence.

- Synthetic protocols for MDL-numbered compounds often lack reproducibility details (e.g., catalyst recycling in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.